2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline
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Overview
Description
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline is an organic compound with the molecular formula C14H14ClNO2S2 It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercaptoethylamine, followed by the introduction of an aniline group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)nicotinic acid
- 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)acetic acid
- 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)cyclohexanone
Uniqueness
2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and aniline groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-11-5-7-12(8-6-11)20(17,18)10-9-19-14-4-2-1-3-13(14)16/h1-8H,9-10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVWTIKQCYNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381017 |
Source
|
Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672220 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-83-9 |
Source
|
Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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